1-Dehydrocorticosterone 21-Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Dehydrocorticosterone 21-acetate is an acetylated derivative of corticosterone that is dehydrogenated at the one position . It has been used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, which is a metabolite of 1α-hydroxycorticosterone .

Synthesis Analysis

The synthesis of corticosteroids like this compound often starts with diosgenin, and the desired molecules are reached due to a good combination of chemistry and biotechnology . An example of a synthesis process involves epoxide opening with HF/DMF to yield dexamethasone 21-methyl, which is then subjected to the Ringold-Stork protocol to provide dexamethasone-21-acetate .

Chemical Reactions Analysis

Corticosteroids like this compound are products of high industrial and commercial importance. There are dozens of different synthesis processes published for all of them . The combination of chemistry and biology provided sapogenins approach advantage . A colorimetric reaction for the evaluation of cortisone, hydrocortisone, and related steroids was reported by Clark .

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay Development

A study by Tagawa et al. (2007) developed an enzyme-linked immunosorbent assay (ELISA) for serum 11-dehydrocorticosterone, which is closely related to 1-Dehydrocorticosterone 21-Acetate, in rats and mice. This assay facilitates the measurement of 11β-HSD activities alongside serum corticosterone levels, highlighting its utility in research involving glucocorticoid metabolism and its effects on physiological and pathological states (Tagawa et al., 2007).

Endothelin-1 Production Regulation

Research by Yu et al. (2002) investigated the direct effects of deoxycorticosterone acetate (DOCA), another closely related compound, on endothelin-1 (ET-1) mRNA expression and ET-1 peptide production in endothelial cells. The findings suggest that DOCA directly increases ET-1 mRNA expression in endothelium, which could be mediated in part by a glucocorticoid receptor pathway, underscoring the compound's relevance in studying vascular function and hypertension (Yu et al., 2002).

Cardiovascular and Renal Effects

Auchus et al. (2014) explored the use of abiraterone acetate, a potent inhibitor of CYP17A1 which is involved in steroidogenesis, including the metabolism of compounds similar to this compound. The study focused on its effects on androgen excess in women with 21-hydroxylase deficiency, showcasing its potential for therapeutic applications in metabolic and endocrine disorders (Auchus et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

1-Dehydrocorticosterone 21-Acetate is an acetylated derivative of corticosterone . It has been used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, which is a metabolite of 1α-hydroxycorticosterone in the skate

Mode of Action

It is known that it is dehydrogenated at the one position .

Biochemical Pathways

This compound is involved in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione . This compound is a metabolite of 1α-hydroxycorticosterone in the skate

Result of Action

It is known that it is used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 1-Dehydrocorticosterone 21-Acetate can be achieved by the oxidation of cortisone acetate using Jones reagent followed by dehydrogenation using DDQ. The final step involves acetylation of the resulting compound using acetic anhydride and pyridine.", "Starting Materials": ["Cortisone acetate", "Chromic acid", "Sulfuric acid", "Acetone", "DDQ", "Acetic anhydride", "Pyridine"], "Reaction": [ "Step 1: Cortisone acetate is dissolved in acetone and added to a mixture of chromic acid and sulfuric acid to produce 11β-hydroxy-4-androsten-3,17-dione-21-acetate.", "Step 2: The resulting compound is then treated with DDQ to dehydrogenate the 11β-hydroxy group to form 1-Dehydrocorticosterone 21-Acetate.", "Step 3: The final step involves acetylation of the resulting compound using acetic anhydride and pyridine to produce the desired product." ] } | |

CAS No. |

58652-04-3 |

Molecular Formula |

C23H30O5 |

Molecular Weight |

386.488 |

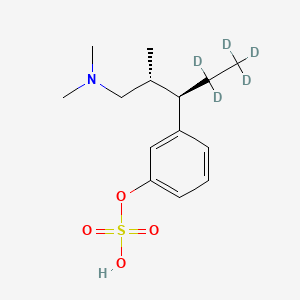

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 |

InChI Key |

AUJYIXRHRTVZNY-ZWFCQKKLSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |

Synonyms |

(11β)-21-(Acetyloxy)-11-hydroxy-pregna-1,4-diene-3,20-dione; _x000B_11β,21-Dihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate; 1,2-Dehydrocorticosterone 21-Acetate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)